molecular formula C13H20N2O B1438281 N-methyl-1-(4-morpholin-4-ylphenyl)ethanamine CAS No. 920483-38-1

N-methyl-1-(4-morpholin-4-ylphenyl)ethanamine

Cat. No.: B1438281
CAS No.: 920483-38-1
M. Wt: 220.31 g/mol
InChI Key: VTFHAOAYZBUAIF-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-methyl-1-(4-morpholin-4-ylphenyl)ethanamine typically involves the reaction of 4-morpholinylphenyl ketone with methylamine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as palladium on carbon (Pd/C), to facilitate the reduction process .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to ensure efficient and consistent production. Quality control measures are implemented to maintain the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions: N-methyl-1-(4-morpholin-4-ylphenyl)ethanamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Halogens, nucleophiles

Major Products Formed:

Scientific Research Applications

N-methyl-1-(4-morpholin-4-ylphenyl)ethanamine is extensively used in scientific research due to its diverse applications, including:

Mechanism of Action

The mechanism of action of N-methyl-1-(4-morpholin-4-ylphenyl)ethanamine involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors and enzymes, modulating their activity. This interaction can lead to various biochemical and physiological effects, depending on the target and the context of its use .

Comparison with Similar Compounds

Uniqueness: N-methyl-1-(4-morpholin-4-ylphenyl)ethanamine stands out due to its unique combination of a morpholine ring and a phenyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications .

Properties

IUPAC Name

N-methyl-1-(4-morpholin-4-ylphenyl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O/c1-11(14-2)12-3-5-13(6-4-12)15-7-9-16-10-8-15/h3-6,11,14H,7-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTFHAOAYZBUAIF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)N2CCOCC2)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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